4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6-one core. Its structure includes three distinct substituents:
- Position 3: A 2-hydroxyphenyl group, contributing hydrogen-bonding capacity.
- Position 4: A 4-ethylphenyl group, imparting lipophilicity.
- Position 5: A pyridin-4-ylmethyl moiety, introducing aromatic and basic character.
Properties
Molecular Formula |
C25H22N4O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H22N4O2/c1-2-16-7-9-18(10-8-16)24-21-22(19-5-3-4-6-20(19)30)27-28-23(21)25(31)29(24)15-17-11-13-26-14-12-17/h3-14,24,30H,2,15H2,1H3,(H,27,28) |
InChI Key |
QKMDLHWJWMAPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Biological Activity
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazol derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its antiproliferative properties. The following sections detail specific findings related to its biological effects.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrazolo[3,4-c]pyridine derivatives, including the compound . The findings highlighted its effectiveness against several cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | K562 | 6.5 ± 1.3 |
| MV4-11 | 7.1 ± 2.9 | |
| MCF-7 | 6.3 ± 2.2 |
These results indicate that the compound has low micromolar GI50 values, suggesting significant antiproliferative activity against these cancer cell lines .
The mechanism through which this compound exerts its effects involves several pathways:
- Induction of Apoptosis : The compound activates caspase-9, an initiator enzyme in the apoptotic cascade, leading to programmed cell death.
- Poly(ADP-ribose) Polymerase (PARP) Cleavage : It induces PARP cleavage, which is a marker of apoptosis.
- Microtubule Disruption : The compound affects microtubule-associated proteins, contributing to cell cycle arrest and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same class. For instance:
- Anticancer Studies : Research on related pyrazolo[4,3-c]pyridines demonstrated their ability to inhibit key kinases involved in cancer proliferation and survival pathways.
- Inflammation Inhibition : Some derivatives have shown promise as selective COX-II inhibitors with minimal ulcerogenic effects, indicating potential anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The target compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, a scaffold shared with analogs such as 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (hereafter referred to as Compound A ; see ). Key distinctions include:
| Substituent Position | Target Compound | Compound A |
|---|---|---|
| Position 4 | 4-ethylphenyl (lipophilic) | 3-ethoxy-4-hydroxyphenyl (polar) |
| Position 5 | Pyridin-4-ylmethyl (N at para) | 3-pyridinylmethyl (N at meta) |
Implications:
- Lipophilicity vs. Polarity : The 4-ethylphenyl group in the target compound enhances membrane permeability compared to Compound A’s polar 3-ethoxy-4-hydroxyphenyl group, which may improve solubility .
- Pyridine Orientation : The para-positioned nitrogen in the target compound’s pyridinylmethyl group could alter electronic interactions in binding sites compared to Compound A’s meta-oriented nitrogen .
Substituent-Driven Functional Variations
- Hydrogen Bonding: Both compounds retain a 2-hydroxyphenyl group at Position 3, enabling hydrogen bonding.
- Steric Effects : The ethoxy group in Compound A adds steric bulk at Position 4, which might hinder interactions in sterically sensitive environments compared to the target compound’s smaller ethyl group .
Comparison with Heterocyclic Derivatives from
describes compounds with pyrimidin-2(1H)-one and pyrazol-3-one cores (e.g., 4i and 4j), which differ fundamentally from the pyrrolo-pyrazol scaffold. Notable contrasts include:
- Substituent Chemistry: Derivatives like 4i and 4j incorporate coumarin and tetrazolyl groups, which are absent in the target compound.
Research Findings and Data Gaps
While the provided evidence lacks explicit biological or physicochemical data for the target compound, structural comparisons permit the following inferences:
Solubility and Bioavailability : The target compound’s ethyl and para-pyridine groups likely improve lipophilicity over Compound A, favoring passive diffusion across biological membranes .
Synthetic Feasibility : The absence of complex substituents (e.g., coumarin or tetrazole in derivatives) may streamline the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
